molecular formula C7H8BrNO B595485 4-Bromo-2-methoxy-3-methylpyridine CAS No. 112197-12-3

4-Bromo-2-methoxy-3-methylpyridine

Cat. No.: B595485
CAS No.: 112197-12-3
M. Wt: 202.051
InChI Key: MXNUOXFGYYUHJI-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 3-position. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-methoxy-3-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

The compound interacts with its target through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This pathway involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

The compound’s synthesis avoids the use of palladium as a catalyst, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of this compound is the inhibition of p38α MAP kinase . This inhibition can modulate the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β , potentially impacting conditions like rheumatoid arthritis or psoriasis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of different functional groups and reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-3-methylpyridine typically involves the bromination of 2-methoxy-3-methylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: 2-Methoxy-3-methylpyridine derivatives with various functional groups.

    Oxidation: 2-Methoxy-3-methylpyridine-4-carboxylic acid.

    Reduction: 2-Methoxy-3-methylpyridine

Scientific Research Applications

4-Bromo-2-methoxy-3-methylpyridine is utilized in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: As a precursor in the synthesis of potential therapeutic agents targeting specific diseases.

    Industry: In the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-methoxy-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of the bromine atom, methoxy group, and methyl group allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

4-bromo-2-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-6(8)3-4-9-7(5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNUOXFGYYUHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743256
Record name 4-Bromo-2-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112197-12-3
Record name 4-Bromo-2-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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